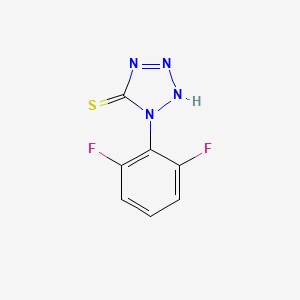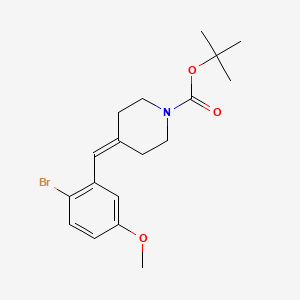
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Piperidine Ring Formation: The benzylidene intermediate is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency, yield, and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the benzylidene moiety can undergo reduction to form the corresponding benzyl derivative.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Substitution: Formation of substituted benzylidene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives.
Hydrolysis: Formation of the free amine.
科学的研究の応用
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of enzymatic activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: Known for its potent cytotoxicity against lung cancer cells.
N’-(2-Bromo-5-methoxybenzylidene)-3-nitrobenzohydrazide: Exhibits antimicrobial and antitubercular activities.
Uniqueness
4-(2-Bromo-5-methoxybenzylidene)-1-Boc-piperidine stands out due to its unique combination of a piperidine ring and a Boc protecting group, which enhances its stability and versatility in synthetic applications. Additionally, the presence of both bromine and methoxy groups provides opportunities for diverse chemical modifications and functionalizations.
特性
分子式 |
C18H24BrNO3 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,11-12H,7-10H2,1-4H3 |
InChIキー |
GPESABADVNZESO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=C(C=CC(=C2)OC)Br)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


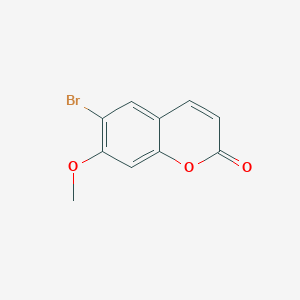
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
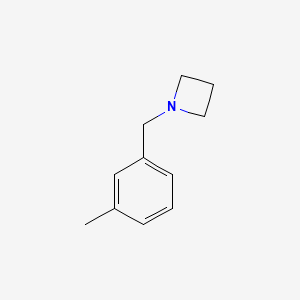
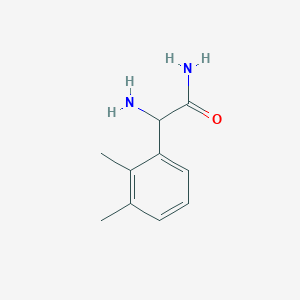
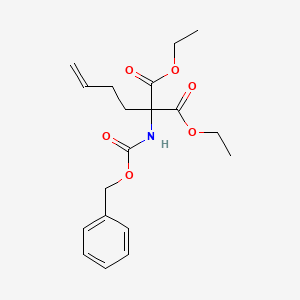
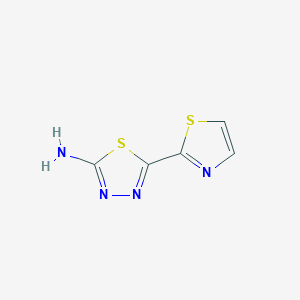

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
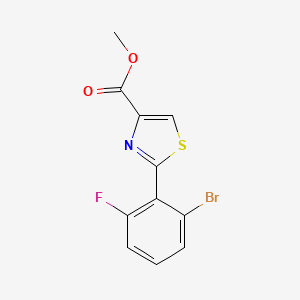
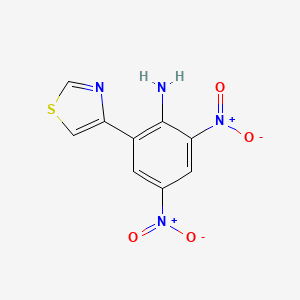
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B13686594.png)


